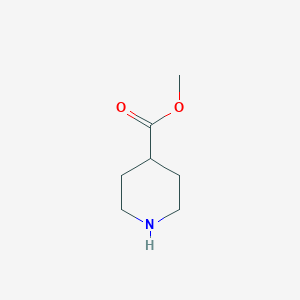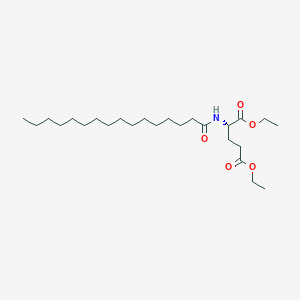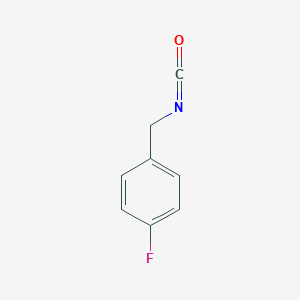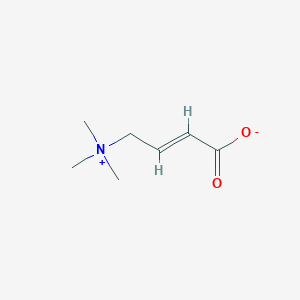
Methyl isonipecotate
Descripción general
Descripción
Methyl isonipecotate (MI) is an organic compound that is used in a variety of laboratory experiments and scientific research applications. It is a derivative of isonipecotic acid, and is used in the synthesis of other organic compounds. MI is a colorless, odorless, and tasteless liquid that is both water-soluble and organic-soluble. It has a wide range of applications in biochemistry and physiology, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Local Anesthetic Properties
- Isonipecaine, a derivative of isonipecotic acid, which includes methyl isonipecotate, has been identified to possess significant local anesthetic properties. This is due to its structural relationships with other anesthetics like atropine, cocaine, and morphine. There are also speculative suggestions about its potential use against cardiac arrhythmias (Way, 1946).
Synthesis of Bioactive Compounds
- This compound has been used as a starting material in the synthesis of 4-substituted-4-aminopiperidine derivatives, which are key building blocks in creating CCR5 antagonists, a class of compounds useful in HIV-1 treatment. This methodology avoids the use of toxic reagents and provides a practical approach to synthesizing these bioactive compounds (Jiang et al., 2004).
GABA Receptor Studies
- Research on GABA-mimetic activities of compounds including this compound has contributed to understanding the functioning of GABA receptors in the brain. These studies can be crucial for developing treatments for neurological disorders and understanding neurotransmitter activities (Bowery et al., 1978).
Chemical Reactions and Derivatives
- This compound has been involved in reactions leading to the production of various chemical derivatives. For instance, it has been used in the synthesis of N-substituted derivatives of oxazol, which have potential applications in medicinal chemistry (Kondratyuk et al., 2012).
Development of Inhibitory Neurotransmitters
- Synthesis of novel piperidin-4-ylphosphinic acid and piperidin-4-ylphosphonic acid analogues of the GABAA agonist piperidin-4-ylcarboxylic acid (isonipecotic acid) has been achieved, suggesting potential applications in developing neurotransmitter analogues for neurological therapies (Kehler et al., 1998).
Adsorption Studies
- Studies on adsorbents like quaternary ammonium polyethylenimine-modified silica nanoparticles have utilized isonipecotic acid, including this compound, to understand and improve the adsorption processes in industrial and environmental applications (Liu et al., 2013).
Thermal Decomposition Analysis
- Research on the thermal decomposition of ethyl isonipecotate provided insights into the rate constants and activation parameters of such processes, contributing to a better understanding of chemical stability and reactions under heat (Espitia & Lafont, 2013).
Pharmacological Development
- The compound has been involved in the development of novel pharmacological agents, such as potential antagonists for the GABAC receptor, demonstrating its utility in creating new therapeutic agents (Krehan et al., 2003).
Palladium-Catalyzed Reactions
- This compound has been used in palladium-catalyzed aminocarbonylation reactions, contributing to the field of organic synthesis and the development of new synthetic methodologies (Takács et al., 2014).
Safety and Hazards
Methyl isonipecotate is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Methyl isonipecotate, also known as Methyl 4-piperidinecarboxylate , is a chemical compound used in various biochemical applications.
Mode of Action
This compound has been used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . This suggests that the compound may interact with its targets through a mechanism involving the transfer of an aryl group to the C-2 position of piperidines.
Pharmacokinetics
Its physical properties such as boiling point (85-90 °c) and density (106 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its use in the synthesis of seh inhibitors suggests that it may contribute to the inhibition of this enzyme, potentially affecting the metabolism of certain compounds within the cell .
Propiedades
IUPAC Name |
methyl piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVWBASHHLFBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2971-79-1 | |
| Record name | Methyl isonipecotate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)






![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B140406.png)
![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)

![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)


